Product packaging for Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH(Cat. No.:)

Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH

Cat. No.: B2850528
M. Wt: 737.8 g/mol
InChI Key: FPGMGQRBDQAVPQ-YDAXCOIMSA-N
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Description

Evolution and Significance of Pseudoproline Building Blocks in Peptide Chemistry

The concept of using pseudoprolines as a solubilizing and structure-disrupting technique was first introduced to address the formation of β-sheet structures during SPPS. chempep.com The aggregation of growing peptide chains is a major obstacle, particularly in the synthesis of long, hydrophobic, or complex peptides. chempep.com

The introduction of pseudoproline dipeptides, derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues, marked a significant advancement in peptide chemistry. chempep.comiris-biotech.de These artificially created dipeptides are incorporated into a peptide sequence to interrupt the intermolecular hydrogen bonding that leads to aggregation. peptide.compeptide.com Their development has enabled the successful synthesis of previously intractable or "difficult" peptide sequences. activotec.comwikipedia.org

The significance of pseudoproline dipeptides lies in their ability to:

Prevent Aggregation: By introducing a "kink" into the peptide backbone, they disrupt the formation of secondary structures like β-sheets. iris-biotech.depeptide.comwikipedia.org

Enhance Solubility: The disruption of aggregates improves the solvation of the peptide chain in common SPPS solvents. chempep.com

Improve Coupling and Yields: Better solvation ensures that the reactive sites of the growing peptide are more accessible, leading to more efficient coupling reactions, higher yields, and purer crude products. chempep.commerckmillipore.com With the insertion of a single pseudoproline, up to 10-fold increases in product yield have been reported for highly aggregated sequences. iris-biotech.demerckmillipore.com

Facilitate Cyclization: The backbone kink induced by a pseudoproline can pre-organize a linear peptide into a conformation that accelerates head-to-tail cyclization. iris-biotech.depeptide.com

These building blocks are now considered standard tools for enhancing the efficiency and success rate of Fmoc SPPS, helping to avoid costly and time-consuming repeat syntheses of failed sequences. wikipedia.orgmerckmillipore.com

Structural Characteristics of Serine-Derived Pseudoprolines in the Context of Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH

The compound This compound is a dipeptide building block where the serine residue has been modified to form a pseudoproline. chemimpex.comalfa-chemistry.com Specifically, it is a dimethyl-substituted oxazolidine (B1195125), indicated by the Psi(Me,Me)pro notation.

Structurally, serine-derived pseudoprolines are formed when the side-chain hydroxyl group of a serine residue reacts with a ketone (in this case, acetone (B3395972), yielding the two methyl groups) to form a five-membered oxazolidine ring. chempep.com This cyclic system, which incorporates the serine side chain, creates a structure that mimics the conformational properties of a proline residue. chempep.com

The key structural features and their implications are:

The Oxazolidine Ring: This ring structure is the core of the pseudoproline. It is sterically hindered and induces a preference for a cis-amide bond with the preceding amino acid (Glutamine in this case), as opposed to the more common trans-amide bond. iris-biotech.depeptide.comwikipedia.org This forced cis conformation introduces a significant kink into the peptide backbone, effectively breaking up the regular secondary structures that cause aggregation. activotec.compeptide.com

Dipeptide Form: The compound is supplied as a pre-formed dipeptide, This compound . This is a crucial practical consideration because the direct coupling of an amino acid onto the sterically hindered nitrogen of the oxazolidine ring can be inefficient and result in low yields. iris-biotech.depeptide.comsigmaaldrich.com Using the pre-formed dipeptide bypasses this difficult coupling step and conveniently extends the peptide chain by two residues at once. alfa-chemistry.comsigmaaldrich.comsigmaaldrich.com

Reversible Protection: The oxazolidine ring serves as a temporary protecting group for the serine side-chain hydroxyl. It is stable under the standard conditions of Fmoc SPPS but is readily cleaved with trifluoroacetic acid (TFA) during the final deprotection and cleavage from the resin, which regenerates the original, native serine residue in the final peptide. chempep.comactivotec.comiris-biotech.de

The trityl (Trt) group on the glutamine (Gln) side chain is a standard acid-labile protecting group that prevents unwanted side reactions during synthesis. peptide.com The Fmoc group at the N-terminus is the base-labile protecting group that is removed at each cycle of SPPS to allow for chain elongation.

Research Findings and Data

The following tables summarize key data regarding the subject compound and the general advantages of its core technology.

Table 1: Properties of this compound

Property Value
Synonym Fmoc-Gln(Trt)-Ser(Y(Me,Me)pro)-OH chemimpex.com
CAS Number 1821378-64-6 chemimpex.comchemicalbook.comabmole.com
Molecular Formula C₄₅H₄₃N₃O₇ chemimpex.comsigmaaldrich.compeptide.com
Molecular Weight 737.85 g/mol chemimpex.comsigmaaldrich.com
Appearance White to off-white powder chemimpex.com

| Primary Application | Fmoc solid-phase peptide synthesis (SPPS) chemimpex.comalfa-chemistry.comsigmaaldrich.com |

Table 2: Key Advantages of Utilizing Pseudoproline Dipeptides in Peptide Synthesis

Advantage Description
Disruption of Aggregation Introduces a backbone "kink" that inhibits β-sheet formation. iris-biotech.depeptide.comwikipedia.org
Increased Solubility Improves solvation of the growing peptide chain, facilitating reactions. chempep.compeptide.com
Enhanced Yield & Purity Leads to more efficient couplings, resulting in higher yields and purer crude products. chempep.commerckmillipore.com
Synthesis of "Difficult Peptides" Enables the successful synthesis of long, complex, or hydrophobic sequences. activotec.comwikipedia.org
Improved Cyclization Efficiency The induced turn can pre-organize linear peptides, accelerating cyclization reactions. iris-biotech.depeptide.com

| Avoidance of Racemization | Use at the C-terminus of a peptide fragment can prevent epimerization during fragment coupling. peptide.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H43N3O7 B2850528 Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH

Properties

IUPAC Name

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H43N3O7/c1-44(2)48(39(29-55-44)42(51)52)41(50)38(46-43(53)54-28-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37)26-27-40(49)47-45(30-16-6-3-7-17-30,31-18-8-4-9-19-31)32-20-10-5-11-21-32/h3-25,37-39H,26-29H2,1-2H3,(H,46,53)(H,47,49)(H,51,52)/t38-,39-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGMGQRBDQAVPQ-YDAXCOIMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H43N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

737.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Insights into Pseudoproline Mediated Peptide Synthesis Enhancement

Conformational Disruption as a Key Mechanism in Peptide Chain Elongation

A primary challenge in SPPS is the tendency of growing peptide chains to aggregate, often through the formation of intermolecular β-sheet structures. acs.org This aggregation can hinder the accessibility of the N-terminal amine to incoming activated amino acids, leading to incomplete coupling reactions and reduced yields. chempep.commdpi.com The introduction of a pseudoproline moiety, as seen in Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH, effectively disrupts these secondary structures. acs.orgnih.gov

The oxazolidine (B1195125) ring of the pseudoproline induces a cis-amide bond conformation, creating a "kink" in the peptide backbone analogous to that introduced by a natural proline residue. chempep.comnih.goviris-biotech.de This conformational constraint prevents the linear alignment of peptide chains required for β-sheet formation. acs.org By disrupting these aggregates, the peptide chain remains more accessible for subsequent coupling steps, thereby enhancing the efficiency of peptide elongation. chempep.com

Solvation Enhancement in Solid-Phase Peptide Synthesis via Pseudoproline Integration

By preventing aggregation, pseudoproline dipeptides enhance the solvation of the growing peptide chain attached to the solid support. acs.orgchempep.com Improved solvation in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) is crucial for efficient synthesis. chempep.com A well-solvated peptide chain allows for better access of reagents to the reaction sites, facilitating both the coupling of new amino acids and the removal of the Fmoc protecting group during deprotection steps. chempep.com This enhanced solubility is particularly beneficial when synthesizing hydrophobic or aggregation-prone sequences. chempep.com

Impact on Coupling Efficiency and Yield in Challenging Peptide Sequences

Table 1: Impact of Pseudoproline Insertion on Peptide Synthesis Outcomes

Challenge in Peptide SynthesisMechanism of Pseudoproline ActionOutcome
Inter-chain Aggregation (β-sheet formation)Induces a "kink" in the peptide backbone, disrupting secondary structures. chempep.comnih.govEnhanced coupling efficiency and increased purity of the crude product. chempep.comwikipedia.org
Poor SolvationPrevents aggregation, leading to better solvation of the peptide chain. acs.orgchempep.comImproved accessibility of reaction sites for reagents. chempep.com
"Difficult" or Long SequencesA combination of conformational disruption and enhanced solvation. mdpi.comnih.govSignificantly higher yields and reduced need for repeat syntheses. merckmillipore.com

Reversibility of Pseudoproline Protection During Cleavage and Deprotection

A key feature of the pseudoproline moiety is its reversibility. The oxazolidine ring is stable under the standard basic conditions used for Fmoc group removal during SPPS. chempep.com However, it is readily cleaved under the strongly acidic conditions of the final cleavage cocktail, which typically contains trifluoroacetic acid (TFA). chempep.comiris-biotech.depeptide.com This cleavage step regenerates the native serine residue, leaving no permanent modification in the final peptide. chempep.comsigmaaldrich.com

The stability of the pseudoproline to weak acids allows for strategies where peptide fragments containing the modification can be cleaved from certain resins (like 2-chlorotrityl or Sieber resins) while retaining the pseudoproline. chempep.compeptide.com These soluble, protected fragments can then be used in convergent synthesis strategies, where the pseudoproline continues to aid in solubility and handling during fragment condensation. chempep.com Studies have shown that the deprotection of serine-derived pseudoprolines in linear peptides is generally efficient, often completing within 1-3 hours of TFA treatment, which is comparable to the removal of other common protecting groups. nih.gov

Conformational Studies of Pseudoproline Containing Peptides

Spectroscopic Techniques for Conformational Analysis of Pseudoproline Moieties

The unique structural features of pseudoproline-containing peptides are primarily elucidated using high-resolution spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being the most powerful tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is extensively used to determine the solution-phase conformation of these peptides. One-dimensional (1D) ¹H NMR can provide initial evidence of the conformational equilibrium, particularly the cis/trans isomerization around the amide bond preceding the pseudoproline residue. nih.gov Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are indispensable for detailed analysis. mdpi.com NOESY, in particular, is crucial for identifying through-space proximities between protons, which helps in defining the peptide's secondary structure and the specific conformation (cis or trans) of the Xaa-Ser(Psi(Me,Me)pro) peptide bond. mdpi.com For instance, a strong NOE signal between the α-proton of the preceding residue (Gln in this case) and the δ-protons of the pseudoproline ring would be indicative of a trans conformation, while an NOE between the α-protons of the two adjacent residues would suggest a cis conformation.

X-ray Crystallography: While NMR reveals the dynamic conformational preferences in solution, single-crystal X-ray diffraction provides a static, high-resolution picture of the peptide's structure in the solid state. nih.gov This technique has been used to confirm the conformations of various pseudoproline-containing peptides, often validating the structures predicted by NMR. nih.govscispace.com Crystallographic data provide precise bond lengths, bond angles, and torsion angles (φ, ψ, and ω), offering definitive proof of the puckering of the oxazolidine (B1195125) ring and the geometry of the adjacent amide bond. scispace.com However, it is important to note that crystal-packing forces can sometimes favor a conformation that is less populated in solution. scispace.com

Analysis of Amide Bond Isomerization Adjacent to Pseudoproline Residues

A defining characteristic of pseudoproline residues is their strong influence on the cis/trans isomerization of the preceding peptide bond (the Gln-Ser bond in the context of Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH). Unlike typical peptide bonds, which overwhelmingly favor the trans isomer (trans:cis ratio of ~1000:1), the Xaa-Pro bond shows a higher population of the cis isomer (trans:cis ratio of ~4:1). Pseudoprolines push this equilibrium even further, showing a marked preference for the cis conformation. scispace.comworldscientific.comiris-biotech.de

The introduction of the oxazolidine ring, particularly the dimethylated version (Psi(Me,Me)pro), reduces the steric clash that would typically destabilize the cis form. scispace.com The electronegative oxygen atom in the oxazolidine ring withdraws electron density from the amide nitrogen, which decreases the double-bond character of the Gln-Ser amide bond and lowers the rotational barrier, facilitating isomerization. researchgate.net

The ratio of cis to trans conformers is context-dependent and can be influenced by the nature of the preceding amino acid and the solvent. nih.govscispace.comnih.gov NMR studies on model dipeptides have quantified this preference. For example, in threonine-derived pseudoproline dipeptides, the cis population is consistently the major conformer observed in solution. scispace.com This tendency to induce a cis amide bond is a critical feature, as it pre-organizes the peptide backbone into a specific turn structure.

Table 1: Influence of N-terminal Residue on Cis:Trans Ratio of Model Pseudoproline Dipeptides. scispace.com
Dipeptide SequenceCis:Trans RatioSolvent
Ac-Val-Thr(ΨMe,Mepro)-NHMe80:20CDCl₃
Ac-Phe-Thr(ΨMe,Mepro)-NHMe80:20CDCl₃
Ac-Gly-Thr(ΨMe,Mepro)-NHMe75:25CDCl₃

Investigation of Secondary Structure Induction and Disruption by Pseudoprolines

The conformational constraints imposed by the Ser(Psi(Me,Me)pro) moiety serve two primary purposes in peptide chemistry: disrupting undesirable secondary structures and inducing specific, well-defined turns. chempep.commerckmillipore.com

Disruption of Aggregation: During solid-phase peptide synthesis (SPPS), growing peptide chains, particularly those with hydrophobic sequences, can aggregate via the formation of intermolecular β-sheets. chempep.combachem.com This aggregation hinders reagent access, leading to incomplete reactions and low synthesis yields. chempep.com The introduction of a pseudoproline dipeptide like this compound acts as a "breaker" element. The enforced kink in the peptide backbone disrupts the regular hydrogen-bonding patterns required for β-sheet formation, keeping the peptide chains solvated and accessible for subsequent coupling steps. peptide.comiris-biotech.demerckmillipore.com This application is a cornerstone of synthesizing "difficult sequences". chempep.commerckmillipore.com

Induction of β-Turns: The strong preference for a cis amide bond preceding the pseudoproline residue makes it a powerful inducer of β-turns, specifically Type VI β-turns. worldscientific.com A Type VIa turn is characterized by a cis peptide bond at the i+2 position (Pro or a Pro-analogue) and is stabilized by a hydrogen bond between the carbonyl oxygen of the residue at position i and the amide proton of the residue at position i+3. nih.gov By forcing the Gln-Ser bond into a cis geometry, the Ser(Psi(Me,Me)pro) moiety pre-organizes the peptide backbone for such a turn, a property that is highly valuable in the design of peptidomimetics and for facilitating the macrocyclization of linear peptides. researchgate.netnih.gov

Computational Approaches to Conformational Prediction and Modeling of Pseudoproline Peptides

Alongside experimental techniques, computational modeling provides profound insights into the conformational energetics of pseudoproline-containing peptides. Quantum mechanical methods, such as ab initio and Density Functional Theory (DFT), have been successfully applied to model dipeptides like N-acetyl-pseudoproline-N'-methylamide to understand the factors governing their structure. researchgate.net

These computational studies have corroborated experimental findings, confirming that:

The cis conformer is energetically preferred for pseudoproline amides, with the preference being more pronounced for oxazolidines (Ser-derived) than thiazolidines (Cys-derived). researchgate.net

The energy barrier for trans-to-cis isomerization is lower for pseudoproline amides compared to proline amides, consistent with the observed effects on the peptide bond's double-bond character. researchgate.net

The puckering of the five-membered pseudoproline ring is influenced by the cis/trans state of the preceding amide bond, with an "up-puckered" structure being prevalent for the trans conformers. researchgate.net

These theoretical models allow for the systematic investigation of how substitutions on the ring or changes in the peptide sequence affect conformational preferences. For a complex building block like this compound, computational modeling can help predict its influence within a larger peptide sequence, aiding in the rational design of peptides with specific structural and functional properties.

Advances and Future Directions in Pseudoproline Methodology for Peptide Research

Development of Novel Pseudoproline Derivatives

The development of Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH is part of a broader effort to expand the toolkit of pseudoproline dipeptides for peptide synthesis. merckmillipore.com The initial concept, introduced by Mutter and colleagues, involved creating temporary proline-like structures from serine (Ser), threonine (Thr), or cysteine (Cys) residues to act as "molecular hinges." iris-biotech.deacs.org These structures introduce a "kink" into the peptide backbone, favoring a cis-amide bond conformation that disrupts the hydrogen bonding responsible for β-sheet formation and subsequent aggregation. iris-biotech.denih.govpeptide.com

This compound is a specific example of a dipeptide where the serine residue is modified to form a dimethyloxazolidine ring. sigmaaldrich.com This particular derivative is engineered for peptides containing the Gln-Ser motif. sigmaaldrich.com Research continues to evolve, with the development of novel pseudoprolines to further enhance their utility. This includes derivatives based on cysteine, which form thiazolidine (B150603) rings, and those with different protecting groups to modulate stability and reactivity. merckmillipore.comnih.gov For instance, recent studies have explored 2-hydroxyphenol-pseudoprolines as effective proline surrogates in the synthesis of well-known "difficult peptides." nih.gov The goal of these ongoing developments is to create a wider array of tools that can be applied to an even broader range of challenging peptide sequences, amplifying the repertoire of complex peptides that can be successfully synthesized. nih.gov

Integration with Automated and High-Throughput Peptide Synthesis Platforms

This compound is specifically designed for seamless integration into automated and high-throughput solid-phase peptide synthesis (SPPS) platforms. chempep.comchemimpex.com Its compatibility with standard coupling methods means that no specialized equipment is required for its incorporation into a growing peptide chain. chempep.commerckmillipore.com This ease of use is a significant advantage, allowing for its application in automated synthesizers to streamline the production of complex peptides for research and therapeutic purposes. chempep.comchemimpex.com

Strategies for Mitigating Side Reactions in Pseudoproline-Assisted Synthesis

While this compound is employed to prevent aggregation-related problems, its use, and that of pseudoprolines in general, is not without potential complications. One of the most significant side reactions in Fmoc-SPPS is aspartimide formation, which occurs in sequences containing aspartic acid and can lead to a mixture of unwanted by-products. peptide.comnih.gov Pseudoprolines are often used to suppress this side reaction. peptide.commdpi.com However, some studies have reported that under certain conditions, such as the elevated temperatures and pressures found in flow peptide synthesis, the pseudoproline moiety itself might catalyze aspartimide formation. chempep.comresearchgate.net

Other potential side reactions include the formation of imine derivatives of the pseudoproline moiety. chempep.com The stability of the oxazolidine (B1195125) ring is crucial; it must remain intact throughout the synthesis but be cleanly removed during the final trifluoroacetic acid (TFA) cleavage step to regenerate the native serine residue. sigmaaldrich.commerckmillipore.com

Strategies to mitigate these side reactions include:

Optimized Spacing: Empirical guidelines suggest an optimal spacing of 5-6 amino acids between pseudoproline residues or between a pseudoproline and a natural proline to effectively disrupt aggregation. merckmillipore.compeptide.com

Careful Selection of Synthesis Conditions: Caution is advised when using pseudoproline derivatives under harsh conditions, such as elevated temperature and pressure, to avoid unwanted side reactions. researchgate.net

Resin Selection: Pairing pseudoproline dipeptides with resins known to reduce aggregation, such as PEG-based or ChemMatrix resins, can provide synergistic effects and lead to better outcomes. chempep.comresearchgate.net

Protecting Group Strategy: For cysteine-containing peptides, using a trityl protecting group can help minimize base-catalyzed side reactions, though it may not eliminate them entirely. peptide.com

Further research is needed to fully understand the mechanisms of these side reactions and to develop modified pseudoproline structures or optimized protocols to prevent them. chempep.com

Combination with Emerging Peptide Synthesis Technologies

The utility of this compound is amplified when combined with emerging technologies in peptide synthesis. These combinations push the boundaries of what is possible, enabling the creation of increasingly complex and previously inaccessible molecules. chempep.com

Flow Chemistry: Continuous flow peptide synthesis is a rapidly developing area that offers advantages in terms of speed, efficiency, and scalability. vapourtec.com Integrating pseudoproline dipeptides into flow synthesis protocols is a key strategy for managing aggregation in real-time. chempep.comresearchgate.net However, as noted, the harsh conditions sometimes used in flow systems can lead to unique side reactions, necessitating careful optimization. researchgate.net

Advanced Resin Technologies: The choice of solid support is critical in SPPS. Combining this compound with advanced resins, such as the PEG-based ChemMatrix resin, has proven to be a powerful strategy. chempep.comresearchgate.net These resins enhance the solvation of the growing peptide chain, working synergistically with the structure-breaking properties of the pseudoproline to overcome the synthesis of highly complex and aggregated sequences like the chemokine RANTES. researchgate.net

Potential in Advanced Biomaterial Design and Protein Interaction Studies

The ability to synthesize difficult and aggregation-prone peptides using tools like this compound has direct implications for advanced biomaterial design and the study of protein-protein interactions.

Cyclic peptides, which are of great interest for therapeutic and biomaterial applications, often present synthetic challenges. researchgate.net The introduction of a pseudoproline can facilitate the required "turn" in the linear precursor, promoting more efficient macrocyclization with higher yields. iris-biotech.deresearchgate.netresearchgate.net Once cyclization is complete, the pseudoproline is removed, yielding the native cyclic peptide. iris-biotech.de This methodology expands the range of cyclic peptides that can be designed and synthesized for applications in drug discovery and as functional biomaterials. researchgate.net

Furthermore, many critical cellular processes are mediated by protein-protein interactions (PPIs). Peptides that can mimic one of the binding partners are valuable tools for studying and inhibiting these interactions. However, these peptides are often long, hydrophobic, or prone to aggregation, making them difficult to synthesize. By enabling the synthesis of such peptides, this compound and related compounds allow researchers to create probes to investigate PPIs that are critical in various disease pathways.

Q & A

Q. What are the key challenges in synthesizing Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH, and how can they be mitigated?

Answer: The synthesis of this compound faces challenges such as steric hindrance from the Trt (trityl) protecting group and aggregation during solid-phase peptide synthesis (SPPS). The pseudoproline [Psi(Me,Me)pro] moiety improves solubility and reduces β-sheet formation, minimizing aggregation . To optimize synthesis:

  • Use pseudoproline dipeptides to disrupt secondary structures and enhance coupling efficiency.
  • Employ anhydrous DMSO for dissolution to prevent hydrolysis of the Trt group .
  • Monitor coupling steps with Kaiser or TNBS tests to confirm completion.

Q. How should solubility and storage conditions be optimized for this compound?

Answer:

  • Solubility : The compound is water-soluble but highly hygroscopic. For SPPS, dissolve in DMSO (freshly opened) to avoid moisture-induced degradation .
  • Storage : Store lyophilized powder at -20°C for ≤3 years or 4°C for ≤2 years . Solutions in DMSO should be aliquoted and stored at -80°C (≤6 months) to prevent freeze-thaw degradation .
  • Handling : Use argon/vacuum drying to maintain anhydrous conditions during weighing.

Advanced Research Questions

Q. What analytical methods validate the purity and stereochemical integrity of this compound?

Answer:

  • HPLC : Use reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile). Purity thresholds should exceed ≥98% (HPLC) .
  • Mass Spectrometry (MS) : Confirm molecular weight (expected m/z: ~751.87 for [M+H]+) .
  • Chiral Analysis : Enantiomeric purity (≥99.8%) can be verified via chiral HPLC or NMR with Mosher’s reagent .

Q. How does the Trt group influence cleavage kinetics during peptide deprotection?

Answer: The Trt group on Gln requires mild acidic conditions (1–2% TFA in DCM) for cleavage, which minimizes side reactions compared to stronger acids like HF. However, steric hindrance from Trt can slow deprotection kinetics. Strategies include:

  • Extended cleavage times (2–4 hours) under agitation.
  • Low-temperature cleavage (0–4°C) to reduce racemization .

Q. How can researchers resolve contradictions in solubility data across literature sources?

Answer: Discrepancies often arise from batch-specific impurities or moisture content. For example:

  • Reported water solubility : If precipitation occurs, verify DMSO purity (use Karl Fischer titration to ensure <0.01% water) .
  • Alternative solvents : Test mixtures like DMF:DMSO (1:1) or add chaotropic agents (e.g., 6 M guanidine HCl) for recalcitrant batches .
  • Sonication : Apply 10–15 minutes of sonication to disrupt aggregates before use.

Methodological Notes

  • Contradiction Management : Cross-validate solubility and stability data using orthogonal methods (e.g., TLC vs. HPLC).
  • Synthesis Scale-Up : For larger batches (>1 g), pre-screen coupling reagents (e.g., HATU vs. PyBOP) to optimize yield .
  • In Silico Tools : Use software like MOE or Rosetta to model steric effects of the Trt group during SPPS.

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